NICKEL DIMETHYLGLYOXIME

Catalog No.
S1797345
CAS No.
13478-93-8
M.F
C8H14N4NiO4
M. Wt
288.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NICKEL DIMETHYLGLYOXIME

CAS Number

13478-93-8

Product Name

NICKEL DIMETHYLGLYOXIME

IUPAC Name

nickel(2+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine

Molecular Formula

C8H14N4NiO4

Molecular Weight

288.91 g/mol

InChI

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+;

InChI Key

UNMGLSGVXHBBPH-BVHINDLDSA-L

Canonical SMILES

CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2]

Isomeric SMILES

C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2]

Detection and Quantification of Nickel:

  • Nickel dimethylglyoxime serves as a prominent analytical reagent for nickel detection and quantification. It forms a characteristic red precipitate with nickel ions in slightly ammoniacal solutions. Source: Vedantu, Dimethylglyoxime - Structure, Properties, Applications and Hazards: This qualitative test allows researchers to confirm the presence of nickel in a sample.
  • Additionally, the red precipitate can be quantified through colorimetric analysis. By measuring the intensity of the color, researchers can determine the concentration of nickel present. [Source: Determination of nickel(II) as the nickel dimethylglyoxime complex using colorimetric solid phase extraction [ResearchGate]]()

Separation and Purification of Nickel:

  • The formation of the red precipitate with nickel ions facilitates the separation and purification of nickel from other metal ions in a mixture. This separation is achieved through precipitation techniques, where Ni(dmg)2 selectively precipitates out of the solution, leaving behind other metal ions. Source: Nickel Dimethylglyoxime | AMERICAN ELEMENTS ®:

Potential Applications in Recycling:

  • Research is ongoing to explore the potential of nickel dimethylglyoxime in the sustainable recycling of nickel from various sources, including spent lithium-ion batteries. The selective complexation properties of Ni(dmg)2 offer promise for recovering valuable nickel from waste materials.

Precursor for Organometallic Synthesis:

  • Nickel dimethylglyoxime can act as a precursor for the synthesis of other organometallic compounds containing nickel. These organometallic compounds can find applications in various fields, including catalysis and material science. Source: Nickel Dimethylglyoxime | AMERICAN ELEMENTS ®:
  • Origin: Discovered in 1905 by L.A. Chugaev [].
  • Significance: Primarily used for the qualitative and quantitative detection of nickel ions (Ni²⁺) in scientific research and industrial applications [, ].

Molecular Structure Analysis

  • Key features: Square planar geometry around the nickel(II) ion coordinated with two dimethylglyoxime (dmgH₂) ligands [].
  • Notable aspects: The complex features hydrogen bonding between the ligands, forming a macrocyclic structure [].

Chemical Reactions Analysis

  • Synthesis:

    • Reacting nickel salts (Ni²⁺) with an alcoholic solution of dimethylglyoxime (dmgH₂) precipitates bright red nickel dimethylglyoxime (Ni(dmg)₂) [].

    Balanced chemical equation (example using nickel chloride):

    NiCl₂ (aq) + 2 dmgH₂ (aq) → Ni(dmg)₂ (s) + 2 HCl (aq)

    • (s) denotes solid, (aq) denotes aqueous solution
  • Decomposition: Limited data available on specific decomposition reactions in scientific research.

  • Other relevant reactions: Nickel dimethylglyoxime can react with other metal ions, although with less selectivity compared to nickel [].

Physical and Chemical Properties

  • Appearance: Bright red solid [].
  • Melting point: Decomposes before melting [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Insoluble in water, soluble in some organic solvents and mineral acids [].
  • Stability: Stable under ambient conditions [].
  • Nickel dimethylglyoxime itself may cause mild skin and eye irritation [].
  • Nickel compounds can be harmful upon inhalation or ingestion and may cause allergic reactions [].

Nickel dimethylglyoxime is a coordination complex with the molecular formula C₈H₁₄N₄NiO₄ [1] [2]. The compound exhibits a molecular weight of 288.92 grams per mole, with an average mass of 288.917 grams per mole and a monoisotopic mass of 288.037 grams per mole [1] [4] [8]. The elemental composition reveals a well-balanced distribution of constituent atoms, with carbon comprising 33.26 percent, hydrogen 4.88 percent, nitrogen 19.39 percent, nickel 20.32 percent, and oxygen 22.15 percent of the total molecular mass [7].

The complex is formed through the coordination of nickel(II) ions with two equivalents of dimethylglyoxime ligands [3]. Each dimethylglyoxime molecule acts as a bidentate ligand, coordinating through its nitrogen donor atoms to form a stable square planar complex [13] [14]. The compound is also known by various synonyms including bis(dimethylglyoximato)nickel, bis(butanedione dioximato)nickel, and nickel dimethylglyoximate [2] [5].

ParameterValueReference
Molecular FormulaC₈H₁₄N₄NiO₄ [1] [2]
Molecular Weight (g/mol)288.92 [2] [8]
Average Mass (g/mol)288.917 [1]
Monoisotopic Mass (g/mol)288.037 [4]
Carbon Content (%)33.26 [7]
Hydrogen Content (%)4.88 [7]
Nitrogen Content (%)19.39 [7]
Nickel Content (%)20.32 [7]
Oxygen Content (%)22.15 [7]

Coordination Geometry

Square Planar Configuration

The nickel dimethylglyoxime complex exhibits a distinctive square planar coordination geometry around the central nickel(II) ion [9] [10] [11]. This geometric arrangement is characteristic of d⁸ transition metal complexes with strong field ligands and results from the dsp² hybridization of the nickel center [11]. The square planar configuration is stabilized by the presence of dimethylglyoxime as a strong field ligand, which induces electron pairing in the d orbitals of the nickel ion [10] [11].

The square planar geometry is confirmed by crystallographic studies and is essential for the diamagnetic nature of the complex [9] [10]. The planar arrangement allows for optimal overlap between the metal d orbitals and the ligand donor orbitals, contributing to the overall stability of the complex [11]. The geometry also facilitates the formation of intramolecular hydrogen bonds between adjacent dimethylglyoxime ligands, further enhancing structural stability [18] [24].

Coordination Through Nitrogen Donors

The coordination of nickel in the dimethylglyoxime complex occurs exclusively through nitrogen donor atoms [13] [14]. Each dimethylglyoxime ligand provides two nitrogen atoms for coordination, resulting in a total coordination number of four for the nickel center [13] [14]. The nitrogen atoms originate from the oxime functional groups within the dimethylglyoxime structure, specifically the nitrogen atoms bearing the hydroxyl substituents [14].

The metal-nitrogen bond lengths in the square planar complex range from 1.859 to 1.861 Ångströms, indicating strong coordination bonds [25]. These bond distances are characteristic of nickel(II) complexes in square planar environments and are significantly shorter than those observed in octahedral nickel complexes [36]. The coordination through nitrogen donors creates five-membered chelate rings, which contribute substantially to the thermodynamic stability of the complex through the chelate effect [35] [37].

ParameterValueReference
Coordination Number4 [13] [14]
Coordination GeometrySquare Planar [9] [10] [11]
Hybridizationdsp² [11]
Donor AtomsNitrogen [13] [14]
Number of Dimethylglyoxime Ligands2 [13] [14]
Metal-Nitrogen Bond Length Range (Å)1.859-1.861 [25]
Magnetic CharacterDiamagnetic [9] [10] [11]

Hydrogen Bonding Networks

Intramolecular O-H···O Hydrogen Bonds

The nickel dimethylglyoxime complex features a distinctive hydrogen bonding network consisting of two intramolecular O-H···O hydrogen bonds [18] [20]. These hydrogen bonds form between the hydroxyl groups of adjacent dimethylglyoxime ligands within the same complex molecule, creating a macrocyclic ligand system [3] [18]. The hydrogen bonds are characterized by an O-H···O distance of 2.44 Ångströms, which indicates unusually strong hydrogen bonding interactions [24].

The intramolecular hydrogen bonds are formed between the oxygen atoms of the hydroxyl groups and the adjacent oxygen atoms of the oxime functionalities [18] [24]. This bonding pattern creates a closed ring system that effectively links the two dimethylglyoxime ligands together, resulting in enhanced structural rigidity and stability [22]. The hydrogen bonds exhibit asymmetric characteristics in the solid state, with evidence of large-amplitude proton oscillations facilitated by flat proton potential wells [22].

Effect of Hydrogen Bonds on Complex Stability

The intramolecular hydrogen bonding network plays a crucial role in stabilizing the nickel dimethylglyoxime complex, although the primary stabilization mechanism remains the chelate effect [35] [37]. The hydrogen bonds contribute to the overall thermodynamic stability by reducing the conformational flexibility of the dimethylglyoxime ligands and maintaining the optimal square planar geometry around the nickel center [18] [35].

The presence of strong hydrogen bonds also influences the spectroscopic properties of the complex, particularly in the infrared region where characteristic O-H stretching frequencies are observed [28]. These hydrogen bonding interactions are responsible for the distinctive red coloration of the complex and its virtual insolubility in water and most organic solvents [3] [24]. The hydrogen bond network also contributes to the tight packing arrangement observed in the crystal structure, further enhancing the stability of the solid-state material [24].

ParameterValueReference
Number of Hydrogen Bonds2 [18] [20]
Hydrogen Bond TypeIntramolecular O-H···O [18] [24]
O-H···O Distance (Å)2.44 [24]
Bond CharacterStrong [24]
Effect on StabilityEnhanced Complex Stability [35] [37]

Crystal Structure and Packing

Unit Cell Parameters

The crystal structure of nickel dimethylglyoxime has been determined through single-crystal X-ray diffraction studies, revealing an orthorhombic crystal system [24]. The unit cell parameters are characterized by lattice constants of a₀ = 16.68 Ångströms, b₀ = 10.44 Ångströms, and c₀ = 6.50 Ångströms [24]. The space group for the structure is designated as D²⁶²ʰ - Ibam, which dictates the molecular symmetry requirements within the crystal lattice [24].

The molecular symmetry required by the space group is C₂ₕ, although the actual symmetry may be as high as D₂ₕ depending on the precise atomic positions [24]. The crystal structure exhibits a pronounced layer arrangement with a characteristic layer spacing of 3.25 Ångströms between adjacent molecular planes [24]. This layered structure is fundamental to understanding the physical properties and stability characteristics of the crystalline material [24].

Crystallographic Data Analysis

Crystallographic analysis reveals that the nickel dimethylglyoxime molecules are completely planar within the crystal structure [24]. The planar molecular geometry is maintained throughout the crystal lattice, with all atoms of each complex molecule lying essentially within the same plane [24]. This planarity is crucial for the formation of the characteristic layer structure and contributes to the efficient packing arrangement observed in the solid state [24].

The crystal packing exhibits significant interlocking of molecules both between layers and within individual layers, resulting in a tightly packed three-dimensional structure [24]. This tight packing arrangement is suggested as a primary explanation for the remarkable insolubility of nickel dimethylglyoxime in aqueous and organic media [24]. The crystallographic data also confirm the presence of strong intermolecular interactions that stabilize the crystal lattice and contribute to the mechanical properties of the solid material [24].

ParameterValueReference
Crystal SystemOrthorhombic [24]
Space GroupD²⁶²ʰ - Ibam [24]
Unit Cell Parameter a (Å)16.68 [24]
Unit Cell Parameter b (Å)10.44 [24]
Unit Cell Parameter c (Å)6.50 [24]
Layer Spacing (Å)3.25 [24]
Molecular SymmetryC₂ₕ (may be D₂ₕ) [24]
Packing StructureLayer Structure with Tight Packing [24]

Theoretical Structural Models

Density Functional Theory Studies

Density Functional Theory calculations have provided comprehensive insights into the structural, electronic, and spectroscopic properties of nickel dimethylglyoxime complexes [29] [31] [33]. These computational studies employ various functional and basis set combinations, including M06-2X functional with LANL2DZ effective core potentials for nickel and def2TZVP basis sets for other atoms [33]. The calculations successfully reproduce experimental molecular geometries and provide detailed information about frontier orbital compositions and electronic properties [33].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

288.036847 g/mol

Monoisotopic Mass

288.036847 g/mol

Heavy Atom Count

17

UNII

7CZ5340YUM

Dates

Last modified: 08-15-2023

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